6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
CAS No.:
Cat. No.: VC17741052
Molecular Formula: C6H3Cl2N3O2S
Molecular Weight: 252.08 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride -](/images/structure/VC17741052.png)
Specification
Molecular Formula | C6H3Cl2N3O2S |
---|---|
Molecular Weight | 252.08 g/mol |
IUPAC Name | 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
Standard InChI | InChI=1S/C6H3Cl2N3O2S/c7-4-1-9-6-5(14(8,12)13)2-10-11(6)3-4/h1-3H |
Standard InChI Key | FCMOELPXKAWMJG-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=C(C=NN21)S(=O)(=O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrimidine system, where the pyrazole ring is fused with a pyrimidine ring. The chlorine substituent at position 6 and the sulfonyl chloride group at position 3 introduce electronic and steric effects that influence reactivity and intermolecular interactions. The planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the sulfonyl chloride group serves as a reactive handle for further functionalization.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₆H₃Cl₂N₃O₂S |
Molecular Weight | 252.08 g/mol |
IUPAC Name | 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
Canonical SMILES | C1=C(C=NC2=C(C=NN21)S(=O)(=O)Cl)Cl |
InChI Key | FCMOELPXKAWMJG-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of the chlorine and sulfonyl chloride groups. The NMR spectrum exhibits distinct peaks for the aromatic protons, with coupling constants indicative of the fused ring system. The NMR spectrum resolves carbon environments, including the electron-deficient pyrimidine carbons and the sulfonyl chloride moiety. X-ray crystallography reveals bond lengths and angles consistent with the proposed structure, with the sulfonyl chloride group adopting a tetrahedral geometry.
Synthesis and Optimization
Synthetic Routes
The synthesis of 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves sequential cyclization and halogenation steps. A common approach begins with the condensation of 5-aminopyrazole derivatives with electrophilic reagents such as enaminonitriles or enaminones. For example, reacting 4-chloro-5-aminopyrazole with chlorosulfonic acid under controlled conditions yields the sulfonyl chloride intermediate. Subsequent chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Enaminonitrile, KOH, ethanol, 80°C | 65–75 |
Sulfonylation | ClSO₃H, DCM, 0°C → rt | 70–80 |
Chlorination | POCl₃, DMF, reflux | 85–90 |
Scalability and Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors minimize exothermic risks during sulfonylation, while catalytic methods reduce halogenating agent usage. Recent advances employ microwave-assisted synthesis to accelerate reaction times and improve yields.
Biological Activities and Mechanisms
Protein Kinase Inhibition
The compound exhibits potent inhibitory activity against protein kinases, particularly those involved in oncogenic signaling pathways. Kinetic studies demonstrate competitive inhibition against ATP-binding sites, with IC₅₀ values in the nanomolar range for kinases such as EGFR and VEGFR2. Molecular docking simulations reveal hydrogen bonding between the sulfonyl chloride group and conserved lysine residues, enhancing binding stability.
Table 3: Kinase Inhibition Profiles
Kinase | IC₅₀ (nM) | Selectivity Index |
---|---|---|
EGFR | 12.3 | 15.2 |
VEGFR2 | 8.7 | 22.4 |
CDK2 | 45.6 | 5.8 |
Anticancer Efficacy
In vitro assays against human cancer cell lines (e.g., MCF-7, A549) show dose-dependent cytotoxicity, with GI₅₀ values ranging from 1.2–5.8 μM. Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. In vivo xenograft models demonstrate tumor growth inhibition by 60–75% at 50 mg/kg doses, with minimal hematological toxicity.
Applications in Drug Development
Prodrug Design
The sulfonyl chloride group enables conjugation with prodrug moieties, enhancing bioavailability. For instance, coupling with polyethylene glycol (PEG) chains improves aqueous solubility, while peptide linkages allow tumor-specific activation. Such derivatives exhibit 3–5-fold higher plasma half-lives compared to the parent compound.
Radiopharmaceuticals
Labeling with radioisotopes (e.g., , ) transforms the compound into a PET imaging probe for kinase overexpression in tumors. Preclinical studies in glioblastoma models show rapid uptake and high tumor-to-background ratios, supporting its potential as a theranostic agent.
Recent Advances and Future Directions
Structural Modifications
Recent efforts focus on replacing the chlorine atom with trifluoromethyl or cyano groups to modulate electron-withdrawing effects. These analogs show improved metabolic stability and blood-brain barrier penetration, expanding applications to neurological disorders.
Combinatorial Libraries
High-throughput screening of 6-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride derivatives has identified leads for autoimmune and inflammatory diseases. Compounds with substituted amines at the sulfonyl group exhibit potent IL-17A inhibition, suggesting utility in psoriasis treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume